4-(bromomethyl)-5-cyclopropyl-1H-pyrazole
Overview
Description
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole is a heterocyclic organic compound featuring a bromomethyl group attached to a pyrazole ring, which is further substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole typically involves the bromomethylation of a suitable pyrazole precursor. One common method involves the reaction of 5-cyclopropyl-1H-pyrazole with bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyrazole.
Oxidation: Products include pyrazole derivatives with higher oxidation states.
Reduction: Products include methyl-substituted pyrazole derivatives.
Scientific Research Applications
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. The cyclopropyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)benzoic acid
- 4-(bromomethyl)benzene
- 4-(bromomethyl)-2H-chromen-2-one
Uniqueness
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole is unique due to the presence of both a bromomethyl group and a cyclopropyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The cyclopropyl group can enhance the compound’s stability and binding properties, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKYNMLLSUOFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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